4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

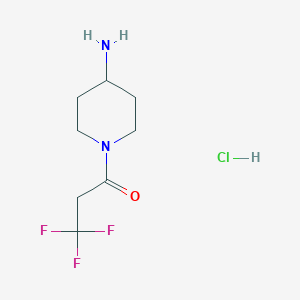

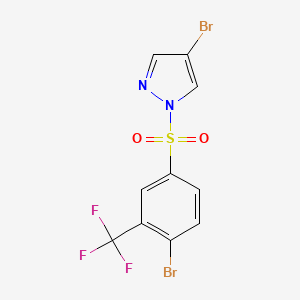

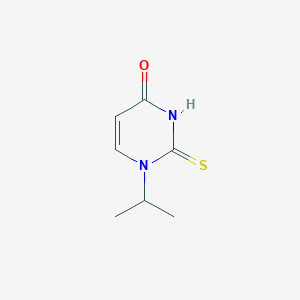

“4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole” is a chemical compound with the CAS Number: 1072944-72-9. It has a molecular weight of 434.03 and its IUPAC name is 4-bromo-1-{[4-bromo-3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H5Br2F3N2O2S . The InChI Code for this compound is 1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H .Applications De Recherche Scientifique

Directed Lithiation of 4-Bromo-1-Phenylsulphonylpyrazole

4-Bromo-1-phenylsulphonylpyrazole, derived from 4-bromopyrazole, can be regioselectively metallated to produce 5-lithio derivative. This process leads to various substituted pyrazoles. The phenylsulphonyl protecting group can then be removed, yielding bromo-substituted 1H-pyrazoles (Heinisch, Holzer, & Pock, 1990).

Tautomerism of 4-Bromo Substituted 1H-Pyrazoles

The study of tautomerism in 4-bromo-1H-pyrazoles reveals that the 3-bromo tautomer is predominant in both solid and solution states. This is supported by multinuclear magnetic resonance spectroscopy and DFT calculations (Trofimenko et al., 2007).

Copper-Catalyzed Synthesis of 4-Trifluoromethyl Pyrazoles

Copper-catalyzed cycloaddition has been used to prepare 4-trifluoromethyl pyrazoles from 2-bromo-3,3,3-trifluoropropene, demonstrating a method that yields these compounds with high regioselectivity (Lu et al., 2019).

Synthesis of Bromo-Substituted 1H-Pyrazole Derivatives

The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticide formulations, demonstrates the potential of bromo-substituted pyrazoles in agricultural chemistry (Wen-bo, 2011).

Oxidation Reactions with Bromo-Substituted Pyrazoles

3-Bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole shows potential in catalyzing the oxidation of amines and sulfides, leading to high yield production of amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

Palladium(II) Complexes Involving Pyrazoles

The formation of palladium(II) complexes using 4-bromo-1-(2-chloroethyl)-1H-pyrazole demonstrates the utility of bromo-substituted pyrazoles in creating catalysts for Suzuki-Miyaura coupling reactions and as precursors for Pd4Se and PdSe nanoparticles (Sharma et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMVCKIBDVBTCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674646 |

Source

|

| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole | |

CAS RN |

1072944-72-9 |

Source

|

| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)

![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)

![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)

![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)